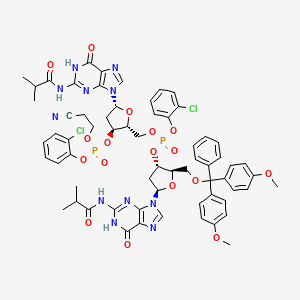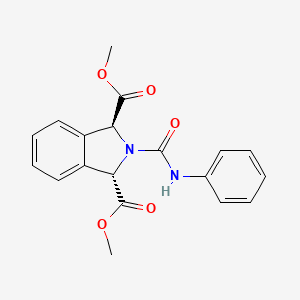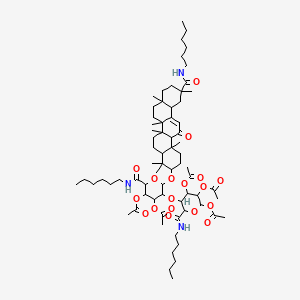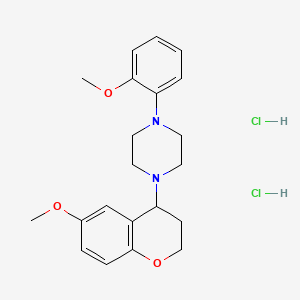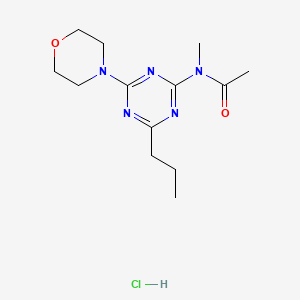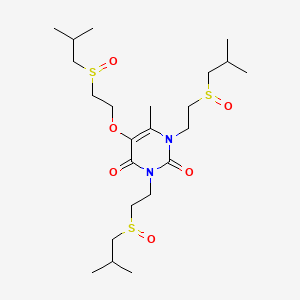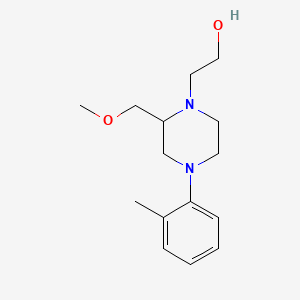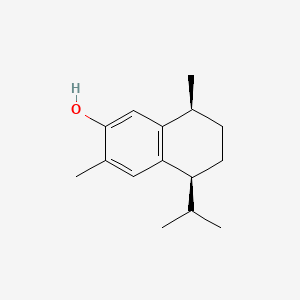
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is an organic compound belonging to the class of naphthalenols This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol typically involves multi-step organic reactions. One common approach might include:
Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to introduce the tetrahydro structure.
Alkylation: Introduction of the isopropyl group at the 5-position can be achieved through Friedel-Crafts alkylation.
Methylation: Methyl groups at the 3 and 8 positions can be introduced using methylating agents such as methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in drug development for treating specific diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, or as a precursor for more complex molecules.
Wirkmechanismus
The mechanism by which cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its biological effects.
Pathways Involved: The compound could modulate specific biochemical pathways, such as inflammatory or metabolic pathways, to achieve its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methyl and isopropyl substituents, which may affect its chemical and biological properties.
3,8-Dimethyl-2-naphthalenol: Does not have the tetrahydro structure, which could influence its reactivity and applications.
5-Isopropyl-2-naphthalenol: Similar structure but without the tetrahydro and additional methyl groups.
Uniqueness
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is unique due to its specific combination of substituents and the tetrahydronaphthalene core
Eigenschaften
CAS-Nummer |
24406-03-9 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3/t10-,12-/m0/s1 |
InChI-Schlüssel |
UTBFITAKBXMXCZ-JQWIXIFHSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](C2=C1C=C(C(=C2)C)O)C(C)C |
Kanonische SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


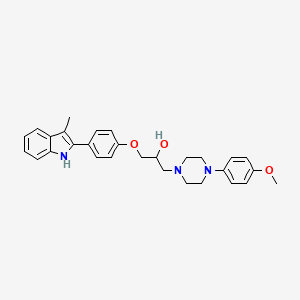
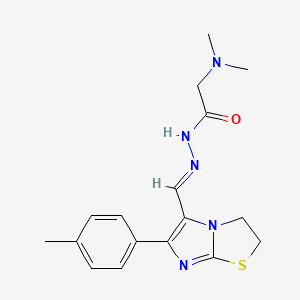
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)


